3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride
CAS No.: 208259-58-9
Cat. No.: VC13807487
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 208259-58-9 |
---|---|
Molecular Formula | C9H13ClN2O2 |
Molecular Weight | 216.66 g/mol |
IUPAC Name | methyl 2-amino-3-pyridin-3-ylpropanoate;hydrochloride |
Standard InChI | InChI=1S/C9H12N2O2.ClH/c1-13-9(12)8(10)5-7-3-2-4-11-6-7;/h2-4,6,8H,5,10H2,1H3;1H |
Standard InChI Key | IZRJIIVISCIDHV-UHFFFAOYSA-N |
SMILES | COC(=O)C(CC1=CN=CC=C1)N.Cl |
Canonical SMILES | COC(=O)C(CC1=CN=CC=C1)N.Cl |
Introduction
Chemical Identity and Structural Features
3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride belongs to the class of substituted pyridine derivatives. The pyridine ring, a six-membered aromatic system with one nitrogen atom, confers partial polarity and enables participation in hydrogen bonding and π-π interactions. The alpha-amino group (-NH₂) and methyl ester (-COOCH₃) are critical for its reactivity, facilitating interactions with biological targets or further chemical modifications.
Molecular and Stereochemical Properties
The compound’s IUPAC name, methyl 2-amino-3-pyridin-3-ylpropanoate hydrochloride, reflects its esterified carboxylic acid and protonated amino group. Its canonical SMILES string (COC(=O)C(CC1=CN=CC=C1)N.Cl) and InChIKey (IZRJIIVISCIDHV-UHFFFAOYSA-N) provide unambiguous structural identification. X-ray crystallography data are absent in available literature, but asymmetric synthesis methods for analogous compounds, such as rhodium-catalyzed hydrogenation, suggest potential routes to enantiopure forms .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₃ClN₂O₂ |
Molecular Weight | 216.66 g/mol |
CAS Registry Number | 208259-58-9 |
SMILES | COC(=O)C(CC1=CN=CC=C1)N.Cl |
PubChem CID | 139034263 |
Synthesis and Manufacturing Approaches
The synthesis of this compound typically involves multi-step organic reactions, leveraging pyridine derivatives as starting materials.
Conventional Synthesis Pathways
A common route begins with the reaction of 3-pyridinepropanal with hydroxylamine to form an oxime, followed by reduction to the primary amine. Subsequent esterification with methanol in the presence of hydrochloric acid yields the dihydrochloride salt. Alternative methods employ chloroacetic acid esters, where nucleophilic substitution introduces the amino group.
Advanced Asymmetric Synthesis
Recent advancements in enantioselective synthesis, such as those reported for related amino acid derivatives, utilize transition metal catalysts. For example, Banwell et al. demonstrated the use of rhodium-DuPhos complexes to achieve high enantiomeric excess in asymmetric hydrogenations of dehydroamino acid esters . Applying similar methodologies to 3-pyridinepropanoic acid derivatives could enable access to stereochemically pure forms, critical for pharmacological studies.
Chemical Reactivity and Biological Interactions
The compound’s reactivity is governed by its functional groups, enabling participation in ester hydrolysis, amide formation, and nucleophilic substitutions.
Ester Hydrolysis
Under alkaline conditions, the methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid. This reaction is pivotal for prodrug activation or metabolite generation in biological systems.
Amino Group Reactivity
The protonated alpha-amino group can engage in Schiff base formation with carbonyl compounds, a reaction exploited in the synthesis of imine-linked coordination polymers or drug conjugates.
Hypothesized Biological Activity
Structural analogs of this compound, such as pyridoxine (vitamin B₆) and niacin, play roles in coenzyme functions and neurotransmitter synthesis. While direct evidence is lacking, the compound’s similarity to these molecules suggests potential interactions with pyridoxal phosphate-dependent enzymes or neurotransmitter receptors.
Analytical Characterization Techniques
Robust analytical protocols are essential for quality control and structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra provide detailed information on the compound’s proton environment and carbon backbone. For instance, the methyl ester group typically resonates at δ 3.6–3.8 ppm in ¹H NMR, while aromatic protons on the pyridine ring appear between δ 7.2–8.5 ppm .
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) in positive ion mode reveals a molecular ion peak at m/z 217.07 ([M+H]⁺), consistent with the molecular formula. Fragmentation patterns further confirm the loss of HCl and methyl groups.
Table 2: Representative Spectral Data
Technique | Key Signals |
---|---|
¹H NMR | δ 3.75 (s, 3H, COOCH₃), δ 4.25 (m, 1H, CHNH₂) |
ESI-MS | m/z 217.07 ([M+H]⁺), 181.02 ([M-Cl]⁺) |
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